molecular formula C18H33N3O5S2 B11828340 Biotin-PEG3-SH

Biotin-PEG3-SH

Cat. No.: B11828340
M. Wt: 435.6 g/mol
InChI Key: QTWUUKJOPWRRPP-ZOBUZTSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG3-SH, also known as Biotin-PEG-Thiol, is a compound that consists of biotin, polyethylene glycol (PEG), and a thiol group. Biotin is a bioactive molecule with a high affinity for avidin or streptavidin, making it useful in various biochemical applications. The PEG segment provides water solubility and flexibility, while the thiol group allows for specific binding to thiol-reactive groups such as maleimide, haloacetyl, or pyridyldisulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG3-SH is synthesized by conjugating biotin to a PEG chain with a terminal thiol group. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps such as chromatography, and quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-SH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Maleimide: Reacts with the thiol group under mild conditions to form a stable thioether bond.

    Haloacetyl Compounds: React with thiols to form thioether bonds.

    Pyridyldisulfide: Reacts with thiols to form disulfide bonds.

Major Products Formed

Mechanism of Action

Biotin-PEG3-SH exerts its effects through the high affinity binding of biotin to avidin or streptavidin. This interaction is utilized in various applications such as protein purification, detection assays, and targeted delivery systems. The PEG segment provides solubility and flexibility, while the thiol group allows for specific conjugation to thiol-reactive groups, enabling the formation of stable bonds with target molecules .

Properties

Molecular Formula

C18H33N3O5S2

Molecular Weight

435.6 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C18H33N3O5S2/c22-16(19-5-6-24-7-8-25-9-10-26-11-12-27)4-2-1-3-15-17-14(13-28-15)20-18(23)21-17/h14-15,17,27H,1-13H2,(H,19,22)(H2,20,21,23)/t14-,15-,17-/m0/s1

InChI Key

QTWUUKJOPWRRPP-ZOBUZTSGSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCS)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCS)NC(=O)N2

Origin of Product

United States

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